Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate
Description
Properties
Molecular Formula |
C10H8ClNO2S |
|---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
ethyl 4-chloro-1,3-benzothiazole-2-carboxylate |
InChI |
InChI=1S/C10H8ClNO2S/c1-2-14-10(13)9-12-8-6(11)4-3-5-7(8)15-9/h3-5H,2H2,1H3 |
InChI Key |
LDBXVROJBUYIQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)C=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-chloro-2-aminothiophenol with Ethyl Glyoxalate
Procedure : A micellar aqueous solution containing a surfactant such as SDOSS (sodium dodecyl sulfate) is prepared. To this, 4-chloro-2-aminothiophenol (1 mmol) and ethyl glyoxalate (1.2 equiv) are added under magnetic stirring at room temperature. The reaction proceeds over approximately 5 hours, monitored by thin-layer chromatography (TLC).
Workup : After completion, the reaction mixture is extracted multiple times with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification : The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate eluent system to afford pure ethyl 4-chlorobenzo[d]thiazole-2-carboxylate.
Yield and Characterization : Typical yields are around 80-85%. The product is a yellow solid with melting point in the range of 68-72°C. Characterization includes IR spectroscopy showing a strong ester carbonyl absorption near 1750 cm⁻¹, and ^1H NMR with characteristic aromatic and ethyl ester signals.
Alternative Multi-Step Synthesis via Benzaldehyde Derivatives (Patent-Inspired Route)
Step 1: Formation of 4-chlorobenzonitrile derivative
4-chloro-3-hydroxybenzaldehyde is reacted with hydroxylamine and sodium formate in refluxing formic acid to yield 4-chloro-3-hydroxybenzonitrile.
Step 2: Thiobenzamide formation
The benzonitrile intermediate is treated with thioacetamide under controlled heating to form the corresponding thiobenzamide.
Step 3: Cyclization
Cyclization with ethyl 2-chloroacetoacetate under reflux conditions affords the this compound core.
Step 4: Purification
The product is isolated by filtration, washing, and recrystallization from suitable solvents such as methanol or acetone.
Advantages : This route allows for the introduction of various substituents on the aromatic ring prior to cyclization, enabling structural diversity.
Post-Synthetic Modifications
The ester group in this compound can be hydrolyzed under basic conditions (e.g., LiOH in aqueous THF) to yield the corresponding carboxylic acid.
Further functionalization at the 4-chloro position can be achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, expanding the compound’s utility.
- Data Table: Summary of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclocondensation | 4-chloro-2-aminothiophenol + ethyl glyoxalate, aqueous micellar, rt, 5 h | 80-85 | Simple, regioselective, mild conditions |
| 2 | Nitrile formation | 4-chloro-3-hydroxybenzaldehyde + hydroxylamine + sodium formate, reflux formic acid | ~90 | Intermediate for multi-step synthesis |
| 3 | Thiobenzamide formation | Benzonitrile + thioacetamide, 50-55°C, 2 h | High | Precursor to cyclization |
| 4 | Cyclization | Thiobenzamide + ethyl 2-chloroacetoacetate, reflux, 5 h | Moderate to high | Forms benzothiazole ring |
| 5 | Purification | Extraction, recrystallization | — | Ensures high purity (>98%) |
The cyclocondensation method using 4-chloro-2-aminothiophenol and ethyl glyoxalate is efficient and provides good yields with high purity, as demonstrated in peer-reviewed synthetic protocols.
The multi-step approach involving nitrile and thiobenzamide intermediates allows for greater control over substitution patterns but requires more steps and careful purification.
The use of micellar catalysis in aqueous media offers an environmentally friendly alternative to traditional organic solvents, improving reaction rates and selectivity.
Hydrolysis and further derivatization of the ester group expand the compound’s applicability in drug discovery and material science.
This compound can be prepared effectively via direct cyclocondensation of 4-chloro-2-aminothiophenol with ethyl glyoxalate under mild aqueous micellar conditions, yielding high purity product suitable for further applications. Alternatively, a multi-step synthetic route involving nitrile and thiobenzamide intermediates provides a versatile platform for structural modifications. Both methods are well-documented and supported by experimental data, offering reliable pathways for the synthesis of this important heterocyclic ester.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
The ester group undergoes hydrolysis under basic conditions to yield 4-chlorobenzo[d]thiazole-2-carboxylic acid. This reaction is typically performed using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water system at 10°C, achieving yields up to 90% .
| Reagents/Conditions | Product | Yield |
|---|---|---|
| LiOH·H₂O, THF/H₂O, 10°C, 30 min | 4-Chlorobenzo[d]thiazole-2-carboxylic acid | 90% |
Mechanism : Nucleophilic attack by hydroxide ion at the carbonyl carbon, followed by cleavage of the ester bond.
Nucleophilic Acyl Substitution
The ester reacts with amines to form amides. For example, heating with primary amines in the presence of ammonium chloride (NH₄Cl) at 100°C produces N-arylmethyl-4-chlorobenzo[d]thiazole-2-carboxamides .
| Reagents/Conditions | Product | Yield |
|---|---|---|
| Amine, NH₄Cl (20 mol%), 100°C | N-Arylmethyl-4-chlorobenzo[d]thiazole-2-carboxamide | 51–85% |
Example : Reaction with benzylamine yields N-benzyl-4-chlorobenzo[d]thiazole-2-carboxamide (85% yield) .
Hydrazinolysis
Hydrazine hydrate replaces the ethoxy group, forming 4-chlorobenzo[d]thiazole-2-carbohydrazide. This intermediate is critical for synthesizing hydrazones and heterocyclic derivatives .
| Reagents/Conditions | Product | Yield |
|---|---|---|
| Hydrazine hydrate, ethanol, reflux | 4-Chlorobenzo[d]thiazole-2-carbohydrazide | 51% |
Application : The hydrazide reacts with aldehydes (e.g., 4-fluorobenzaldehyde) to form hydrazones, which exhibit antimicrobial activity .
Substitution at the Chloro Position
While the 4-chloro substituent is less reactive than bromine, it can participate in palladium-catalyzed cross-coupling reactions under optimized conditions. For example, Suzuki-Miyaura coupling with arylboronic acids may occur, though direct examples for this specific compound require further validation .
Key Challenges :
-
Chloro groups on benzothiazoles generally require higher temperatures or specialized catalysts (e.g., Pd/XPhos) for activation .
-
Competing reactions at the ester group may necessitate protecting group strategies.
Reduction and Oxidation Reactions
The thiazole ring and ester functionalities can undergo redox transformations:
Cyclization and Heterocycle Formation
The compound serves as a precursor in multicomponent reactions. For instance, reaction with thiourea derivatives under basic conditions generates fused thiazolo-triazole systems, which are explored for anticancer applications .
| Reagents/Conditions | Product | Yield |
|---|---|---|
| Thiourea, K₂CO₃, DMF, 80°C | Thiazolo[2,3-c] triazole derivatives | 58–65% |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate has been investigated for its antimicrobial properties, particularly against mycobacterial strains. A study demonstrated that derivatives of benzothiazole-2-carboxylic acid exhibited significant activity against Mycobacterium tuberculosis, suggesting that the thiazole moiety plays a crucial role in enhancing antibacterial efficacy . The compound’s structure allows for modifications that can improve its bioactivity and selectivity.
Anticonvulsant Properties
Research indicates that thiazole derivatives, including those related to this compound, show promising anticonvulsant effects. In particular, para-halogen-substituted phenyl groups attached to the thiazole ring have been linked to increased efficacy in seizure models . Compounds with similar structures have demonstrated effective median doses lower than traditional anticonvulsants like ethosuximide, highlighting their potential as alternative treatments for epilepsy.
Anticancer Activity
Cancer Cell Line Studies
The anticancer potential of this compound has been explored through various synthesized analogs. One study reported that thiazole-pyridine hybrids exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for developing effective chemotherapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell wall formation in microorganisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
- Ethyl 5-chlorobenzo[d]thiazole-2-carboxylate (CAS: 857081-41-5): A positional isomer with the chloro group at position 5 instead of 3. Molecular formula: C₁₀H₈ClNO₂S; molecular weight: 241.69 g/mol.
- Ethyl 6-substituted benzothiazole-2-carboxylates: Ethyl 6-(2-morpholinoethoxy)benzo[d]thiazole-2-carboxylate: Features a morpholinoethoxy group at position 4. The bulky substituent increases molecular weight (335.14 g/mol) and may enhance solubility in polar solvents due to the morpholine moiety .
Substituent Variations on the Thiazole Ring
- Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS: 175277-03-9): Substituted with a methyl group at position 4 and a trifluoromethylphenyl group at position 2. Molecular formula: C₁₄H₁₂F₃NO₂S; molecular weight: 323.31 g/mol. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, making it suitable for agrochemical applications .
- Ethyl 2-acetylthiazole-4-carboxylate (CAS: 160060-21-9): Features an acetyl group at position 2 and a carboxylate at position 4. Molecular formula: C₈H₉NO₃S; molecular weight: 199.22 g/mol. Reduced steric bulk compared to the target compound may facilitate faster enzymatic hydrolysis of the ester group .
Heterocyclic Hybrids
- Molecular formula: C₂₁H₁₈N₃O₂S; molecular weight: 384.45 g/mol. The benzimidazole group enhances π-π interactions with biological targets, such as DNA topoisomerases .
- 2-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-1-phenylethanone: Combines a benzothiazole core with a piperazine ring. Molecular weight: 372.3 g/mol. The piperazine moiety improves water solubility, facilitating formulation in aqueous media .
Physicochemical and Pharmacokinetic Properties
Biological Activity
Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound contains a thiazole ring, which is known for its diverse biological activities. The presence of the chloro substituent on the benzene ring enhances its pharmacological properties. The general structure can be represented as follows:
Anticancer Activity
Several studies have indicated that thiazole derivatives exhibit anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines.
- IC50 Values : Preliminary results showed IC50 values in the low micromolar range, indicating potent anticancer activity.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 5.33 |
| MCF-7 | 3.67 |
| HCT-116 | 2.28 |
These results suggest that this compound may induce apoptosis in cancer cells, potentially via pathways involving Bcl-2 downregulation and Bax upregulation, as seen in similar thiazole derivatives .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of thiazole derivatives. This compound demonstrated activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were found to be within the effective range for antimicrobial agents, showcasing its potential as a lead compound for antibiotic development.
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Cell Proliferation : Studies indicate that the compound may interfere with cell cycle progression, particularly at the G2/M phase.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, leading to increased cell death in cancerous cells.
- Kinase Inhibition : There is evidence suggesting that this compound may act as a kinase inhibitor, affecting signaling pathways crucial for tumor growth and survival .
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- A study investigated the effects of this compound on HCT-116 cells. The results indicated a dose-dependent increase in apoptosis markers, confirming its role as a potential anticancer agent.
- High Throughput Screening :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing ethyl 4-chlorobenzo[d]thiazole-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves refluxing substituted benzaldehyde derivatives with a thiazole precursor in ethanol under acidic catalysis (e.g., glacial acetic acid) . Optimization may include adjusting stoichiometry, reaction time (typically 4–6 hours), and temperature. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product. For example, potassium carbonate and potassium iodide are used as bases in analogous thiazole syntheses to enhance yields .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing the thiazole ring protons (δ 7.8–8.2 ppm for aromatic protons) .
- FTIR : Identifies functional groups (e.g., ester C=O stretch at ~1666 cm⁻¹) .
- X-ray crystallography : Resolves molecular packing and bond angles. For example, monoclinic crystal systems (space group P21/c) with cell parameters a = 11.730 Å, b = 11.925 Å, and β = 95.791° are reported for similar thiazole carboxylates . SHELX software is recommended for refining crystallographic data .
Q. How does the chlorine substituent at the 4-position influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing chlorine atom activates the thiazole ring toward nucleophilic attack. For instance, in Suzuki coupling or SNAr reactions, the 4-chloro group can be replaced by amines or aryl boronic acids under palladium catalysis . Solvent choice (e.g., DMF or THF) and temperature (60–100°C) are key variables for regioselectivity .
Advanced Research Questions
Q. How can researchers address low solubility of this compound in spectroscopic studies?
- Methodological Answer : Poor solubility (e.g., ≤2 mM in DMSO) complicates NMR analysis. Strategies include:
- Using deuterated solvents with higher polarity (e.g., DMSO-d6 or acetone-d6).
- Derivatization: Introducing hydrophilic groups (e.g., morpholinoethoxy) via alkylation to enhance solubility .
- Alternative techniques: FTIR and HRMS (high-resolution mass spectrometry) provide structural data without requiring high concentrations .
Q. What strategies are effective in analyzing conflicting biological activity data for thiazole derivatives?
- Methodological Answer :
- Dose-response curves : Test compound efficacy across concentrations (e.g., 1–100 µM) to identify non-linear effects .
- Metabolic stability assays : Use liver microsomes to assess if inconsistent activity stems from rapid degradation .
- Computational modeling : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties affecting binding to biological targets .
Q. How can the crystal structure of this compound guide the design of analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Hydrogen-bonding analysis : C—H···O interactions in the crystal lattice (e.g., bond distances ~2.8–3.0 Å) suggest regions for introducing hydrogen-bond donors/acceptors to enhance solubility .
- Torsional angle adjustments : Modifying ester group conformations (e.g., ethyl to methyl esters) can reduce steric hindrance and improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
